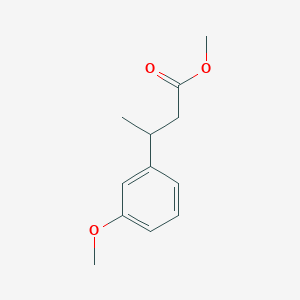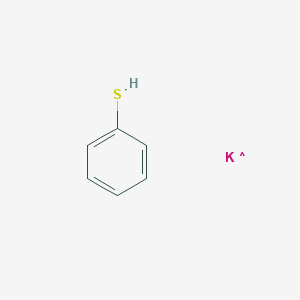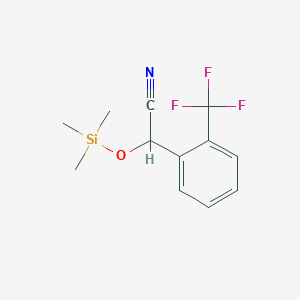
(6-chloropyrimidin-4-yl)methyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-chloropyrimidin-4-yl)methyl hexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a hexanoic acid moiety linked to a 6-chloro-pyrimidin-4-ylmethyl group, making it a unique and potentially valuable chemical in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester typically involves the esterification of hexanoic acid with 6-chloro-pyrimidin-4-ylmethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (6-chloropyrimidin-4-yl)methyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Aplicaciones Científicas De Investigación
(6-chloropyrimidin-4-yl)methyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in various industrial processes.
Mecanismo De Acción
The mechanism of action of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems to release hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol, which may exert their effects through different pathways. The pyrimidine moiety can interact with nucleic acids or proteins, potentially affecting cellular processes .
Comparación Con Compuestos Similares
(6-chloropyrimidin-4-yl)methyl hexanoate can be compared with other esters and pyrimidine derivatives:
Similar Compounds:
Uniqueness: The combination of a hexanoic acid moiety with a 6-chloro-pyrimidin-4-ylmethyl group makes this compound unique, offering distinct chemical and biological properties that are not commonly found in other similar compounds .
Propiedades
Fórmula molecular |
C11H15ClN2O2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
(6-chloropyrimidin-4-yl)methyl hexanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-3-4-5-11(15)16-7-9-6-10(12)14-8-13-9/h6,8H,2-5,7H2,1H3 |
Clave InChI |
KVWIPJOREJORLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCC1=CC(=NC=N1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylthioimidazo[1,2-a]pyridine](/img/structure/B8471752.png)
silane](/img/structure/B8471756.png)










